molecular formula C19H20Cl2N2O3S B6112139 N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B6112139
分子量: 427.3 g/mol
InChIキー: GVKFBEQIFYFBOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CPG, is a chemical compound that has gained significant attention in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

作用機序

CPG selectively targets the N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is involved in regulating the release of neurotransmitters such as glutamate. By blocking the activity of N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, CPG reduces the excitability of neurons and decreases the release of glutamate. This mechanism of action has been implicated in the neuroprotective and anti-addictive effects of CPG.
Biochemical and Physiological Effects:
CPG has been shown to have a variety of biochemical and physiological effects. In animal models, CPG has been found to reduce inflammation, oxidative stress, and apoptosis. Additionally, CPG has been shown to improve motor function and cognitive performance in animal models of neurological disorders. These effects suggest that CPG may have a broad range of therapeutic applications.

実験室実験の利点と制限

One of the advantages of using CPG in lab experiments is its selectivity for the N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide receptor. This allows researchers to specifically target this receptor and study its effects on various biological processes. Additionally, CPG has been shown to have low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, one limitation of using CPG is its complex synthesis method, which may limit its availability and increase its cost.

将来の方向性

There are several future directions for research on CPG. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the final product. Additionally, further studies are needed to determine the optimal dosage and administration of CPG for therapeutic use. Finally, research is needed to explore the potential of CPG as a treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Conclusion:
In conclusion, N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, or CPG, is a chemical compound that has shown promise in preclinical models of neurological disorders. Its selective antagonist activity on the N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide receptor has been implicated in its neuroprotective and anti-addictive effects. While the complex synthesis method may limit its availability, further research is needed to explore its therapeutic potential and optimize its use in clinical settings.

合成法

The synthesis of CPG involves a series of chemical reactions that require expertise in organic chemistry. The initial step involves the reaction of cyclopentylamine with 2,4-dichlorobenzaldehyde to form N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, N~1~-cyclopentyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The purity and yield of the final product depend on the reaction conditions and the expertise of the chemist.

科学的研究の応用

CPG has been extensively studied in preclinical models of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. Additionally, CPG has been found to reduce drug-seeking behavior in animal models of addiction. These preclinical studies suggest that CPG may have therapeutic potential for these disorders.

特性

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c20-14-10-11-18(17(21)12-14)23(13-19(24)22-15-6-4-5-7-15)27(25,26)16-8-2-1-3-9-16/h1-3,8-12,15H,4-7,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKFBEQIFYFBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。